
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol: is a lipid compound that consists of a linoleic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position, both bound to a 3-chloropropane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol typically involves the esterification of linoleic acid and oleic acid with 3-chloropropane-1,2-diol. The reaction is usually carried out under anhydrous conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropane backbone can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The linoleic and oleic acid chains can undergo oxidation to form hydroperoxides or reduction to form saturated fatty acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a typical method.
Major Products Formed:
Substitution Reactions: Products include 1-linoleoyl-2-oleoyl-3-hydroxypropane and 1-linoleoyl-2-oleoyl-3-aminopropane.
Oxidation Reactions: Products include hydroperoxides and epoxides of linoleic and oleic acids.
Reduction Reactions: Products include fully saturated fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, affecting membrane fluidity and signaling processes. The chlorine atom in the 3-chloropropane backbone can be substituted, leading to the formation of various bioactive derivatives that interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Similar structure but with the positions of linoleic and oleic acids swapped.
rac 1-Linoleoyl-3-oleoyl-2-chloropropanediol: Another isomer with different positional arrangement of the fatty acid chains.
Uniqueness: rac 1-Linoleoyl-2-oleoyl-3-chloropropanediol is unique due to its specific arrangement of linoleic and oleic acid chains, which can influence its biochemical properties and interactions. The presence of the chlorine atom also allows for diverse chemical modifications, making it a versatile compound for research applications .
Eigenschaften
CAS-Nummer |
1429655-92-4 |
---|---|
Molekularformel |
C39H69ClO4 |
Molekulargewicht |
637.427 |
IUPAC-Name |
[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
InChI-Schlüssel |
FQTJLFSCVMFYLT-LTEAFHAISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCC=CCCCCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.